N-ethyl-3-methyl-4-nitrobenzamide
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Overview
Description
N-ethyl-3-methyl-4-nitrobenzamide is an organic compound with the molecular formula C10H12N2O3 It is a derivative of benzamide, characterized by the presence of an ethyl group, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-3-methyl-4-nitrobenzamide can be synthesized through the direct condensation of 3-methyl-4-nitrobenzoic acid with ethylamine. The reaction typically involves the use of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This method is considered green and efficient, providing high yields and a simple procedure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of copper-based metal-organic frameworks to promote oxidative couplings. This method has been shown to achieve high conversion rates and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The reactions typically occur under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields N-ethyl-3-methyl-4-aminobenzamide, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-ethyl-3-methyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interfere with cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbenzamide: Similar in structure but lacks the nitro group.
N-Methyl-4-(methylamino)-3-nitrobenzamide: Contains a methylamino group instead of an ethyl group.
Benzamide: The simplest form of benzamide without any substituents.
Uniqueness
N-ethyl-3-methyl-4-nitrobenzamide is unique due to the presence of both an ethyl group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
333350-51-9 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-ethyl-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C10H12N2O3/c1-3-11-10(13)8-4-5-9(12(14)15)7(2)6-8/h4-6H,3H2,1-2H3,(H,11,13) |
InChI Key |
DVDFUYYXNPBAGV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
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